Cas no 940423-76-7 (2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine)
![2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine structure](https://ja.kuujia.com/scimg/cas/940423-76-7x500.png)
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- SCHEMBL1691698
- 940423-76-7
- WUYLRMKJPLGGDU-UHFFFAOYSA-N
- AKOS003036444
-
- MDL: MFCD08805753
- インチ: InChI=1S/C13H7BrCl2N2/c14-9-3-1-8(2-4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H
- InChIKey: WUYLRMKJPLGGDU-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 339.91697g/mol
- どういたいしつりょう: 339.91697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 17.3Ų
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151264-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 95% | 1g |
$830 | 2021-08-05 | |
Ambeed | A301772-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 95+% | 1g |
$728.0 | 2024-08-02 | |
Chemenu | CM151264-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 95% | 1g |
$801 | 2024-07-19 | |
Crysdot LLC | CD11008165-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 95+% | 1g |
$880 | 2024-07-19 | |
Alichem | A029184899-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 95% | 1g |
$749.70 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749914-1g |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
940423-76-7 | 98% | 1g |
¥6115.00 | 2024-04-24 |
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine 関連文献
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2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridineに関する追加情報
2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine: A Comprehensive Overview
The compound 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine, with CAS No. 940423-76-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and potential biological activities. The molecule's structure is characterized by a fused bicyclic system comprising an imidazole ring and a pyridine ring, with substituents at specific positions that confer distinct chemical and pharmacological properties.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridines as scaffolds for drug discovery. The presence of bromine and chlorine atoms in the molecule introduces electronic and steric effects that can enhance its binding affinity to target proteins. This makes 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine a promising candidate for exploring novel therapeutic agents. Researchers have reported that such compounds exhibit potential anti-inflammatory, anti-cancer, and neuroprotective activities, making them valuable leads for further investigation.
The synthesis of 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves a multi-step process that typically begins with the preparation of intermediate compounds. Key steps include the formation of the imidazo[1,2-a]pyridine core through cyclization reactions and subsequent functionalization to introduce the bromine and chlorine substituents. These reactions are carefully optimized to ensure high yields and purity of the final product. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure.
In terms of biological activity, 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine has shown remarkable selectivity towards certain molecular targets. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro assays indicate that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for anti-cancer drug development.
The structural versatility of imidazo[1,2-a]pyridines allows for extensive modification to optimize pharmacokinetic properties such as solubility and bioavailability. Researchers have explored various substitution patterns on the imidazo[1,2-a]pyridine core to enhance these properties while maintaining or improving biological activity. For example, the introduction of electron-withdrawing groups like chlorine atoms can increase lipophilicity, which is often desirable for drug candidates.
Moreover, computational modeling techniques have played a pivotal role in understanding the interaction of 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine with its target proteins. Molecular docking studies have provided insights into the binding modes and key residues involved in these interactions. Such information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In conclusion, CAS No. 940423-76-7, or 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine, represents a compelling lead compound with diverse potential applications in drug discovery. Its unique structure and promising biological activities underscore its importance as a subject of ongoing research. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents.
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